molecular formula C8H14N4O2 B2948832 tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate CAS No. 1218792-69-8

tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate

Cat. No.: B2948832
CAS No.: 1218792-69-8
M. Wt: 198.226
InChI Key: QALYMZJHDRVEMU-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carbamate functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate typically begins with commercially available starting materials such as 4-amino-1H-pyrazole and tert-butyl chloroformate.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Hydroxylated pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted carbamates and pyrazoles.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibitors: The compound can be used as a precursor for the synthesis of enzyme inhibitors, which are important in studying biological pathways.

Medicine:

    Drug Development: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

    Agrochemicals: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the derivative synthesized from this compound.

Comparison with Similar Compounds

  • tert-Butyl (4-amino-1H-pyrazol-1-yl)methylcarbamate
  • tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
  • tert-Butyl (4-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness:

  • Functional Groups: The presence of both amino and carbamate groups in tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate provides unique reactivity and versatility compared to similar compounds.
  • Applications: Its specific structure allows for diverse applications in medicinal chemistry, making it a valuable intermediate for drug development.

Properties

IUPAC Name

tert-butyl N-(4-amino-1H-pyrazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-6-5(9)4-10-12-6/h4H,9H2,1-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYMZJHDRVEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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